2,2,2-Trifluoroethyl trifluoromethanesulfonate
Overview
Description
2,2,2-Trifluoroethyl trifluoromethanesulfonate is a chemical compound that is part of a broader class of trifluoromethanesulfonate esters, often referred to as triflates. These compounds are characterized by their trifluoromethanesulfonate functional group (OSO2CF3), which is a highly electronegative and reactive moiety. Triflates are known for their utility in various organic synthesis reactions due to their ability to act as leaving groups or electrophiles 10.
Synthesis Analysis
The synthesis of trifluoromethanesulfonate derivatives can involve various starting materials and reagents. For instance, (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, a related compound, is synthesized from triphenylphosphane and 2,2,2-trifluoroethyl triflate . Another example is the preparation of trifluoromethanesulfonyl hypofluorite, which is synthesized by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate . These methods demonstrate the versatility and reactivity of trifluoromethanesulfonate compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonate esters is characterized by the presence of a trifluoromethyl group attached to a sulfonate group. The molecular structure of a related compound, methyl trifluoromethanesulfonate, has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation between the methyl and CF3 groups10. This structural information is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Trifluoromethanesulfonate esters are known to participate in a variety of chemical reactions. For example, alkyl 2,2,2-trifluoroethanesulfonates undergo reactions with nucleophiles in aqueous media, leading to products such as amides and ketene dithioacetals . The triflate group in these compounds serves as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, triflates are used in Wittig olefination reactions to produce trifluoropropenylidene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethanesulfonate esters are influenced by their molecular structure. The trifluoromethyl group imparts significant electronegativity to the molecule, which can affect its boiling and melting points, as well as its reactivity. For instance, trifluoromethanesulfonyl hypofluorite has a melting point of -87°C and an extrapolated boiling point of 0°C . The presence of the triflate group also enhances the solubility of these compounds in organic solvents, which is beneficial for their use in organic synthesis .
Scientific Research Applications
Catalyst in Organic Synthesis
2,2,2-Trifluoroethyl trifluoromethanesulfonate is utilized in organic synthesis, particularly as a catalyst. It demonstrates significant activity in acylation processes, such as the acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids, notably in the presence of p-nitrobenzoic anhydrides. Its high catalytic efficiency is effective for primary alcohols and even sterically-hindered secondary or tertiary alcohols, making it a valuable tool in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
In Cyclization Reactions
This compound is a useful catalyst in inducing cyclization reactions. For example, trifluoromethanesulfonic (triflic) acid catalyzes the 5-endo cyclization of homoallylic sulfonamides to pyrrolidines, showing preference for certain reaction pathways in competitive experiments and making it viable for the formation of polycyclic systems (Haskins & Knight, 2002).
In Cross-Coupling Reactions
Vinyl and aryl trifluoromethanesulfonates, including 2,2,2-Trifluoroethyl trifluoromethanesulfonate, have been increasingly used due to their ease of preparation and versatile reactivity. They undergo cross-coupling reactions with organo-metallics similar to organic halides, addition reactions to alkenes and alkynes, and are particularly effective in Heck reactions. Additionally, these compounds are employed in palladium-catalyzed carbon monoxide insertion and deoxygenation procedures (Ritter, 1993).
Synthesis and Reaction Analysis
The compound is actively used in synthesizing and analyzing various chemical reactions. For instance, in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate, it facilitates reactions with aromatic aldehydes and secondary amines, leading to the formation of diverse chemical structures (Hanamoto, Morita, & Shindo, 2003).
Ionic Liquids and Force Field Modeling
It plays a role in the creation of ionic liquids, specifically in the study and comparison of various anions. This includes examining the properties like mass density and dynamic viscosity of ionic liquids containing anions combined with commonly used cations. These studies are crucial in validating re-parameterizations of force fields for molecular dynamics simulations of ionic liquids (Gouveia et al., 2017).
Safety And Hazards
2,2,2-Trifluoroethyl trifluoromethanesulfonate is harmful if inhaled and causes severe skin burns and eye damage . It is suspected of causing genetic defects and is highly flammable . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2,2,2-trifluoroethyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMMSCJWQYWMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073365 | |
Record name | 2,2,2-Trifluoroethyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl trifluoromethanesulfonate | |
CAS RN |
6226-25-1 | |
Record name | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6226-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, trifluoro-, 2,2,2-trifluoroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoroethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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